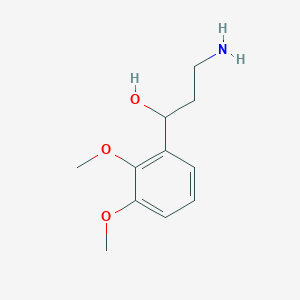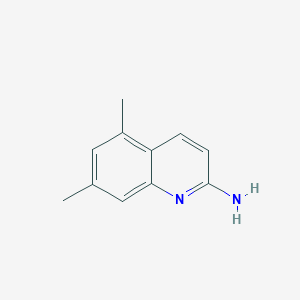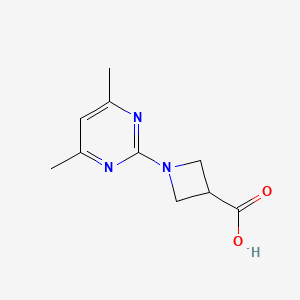![molecular formula C11H10O3S B1455831 Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate CAS No. 5556-20-7](/img/structure/B1455831.png)
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Overview
Description
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with a molecular weight of 223.27 . Its IUPAC name is ethyl 3-hydroxy-1-benzothiophene-2-carboxylate . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is 1S/C11H11O3S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12,15H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a solid at room temperature . to 98% . For more detailed physical and chemical properties, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate, have shown promise in anticancer research. Studies have indicated that certain thiophene compounds exhibit cytotoxic activity against human lung cancer cell lines, such as A-549 . The potential of these compounds in cancer therapy is significant, as they may offer a novel approach to targeting cancer cells with reduced side effects compared to traditional chemotherapy.
Microbial Resistance: Antibacterial and Antifungal Activities
The rise of antibiotic-resistant bacteria is a major global health concern. Thiophene derivatives have been studied for their antimicrobial properties, with some compounds displaying potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli . Additionally, antifungal activities against Candida albicans and Aspergillus niger have been observed, highlighting the potential of thiophene compounds in developing new antimicrobial agents.
Organic Electronics: Semiconductors and OLEDs
In the field of organic electronics, thiophene-based molecules play a crucial role. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . The unique electronic properties of thiophene derivatives make them suitable for these applications, which are essential for the advancement of flexible and wearable electronic devices.
Material Science: Corrosion Inhibitors
The industrial application of thiophene derivatives as corrosion inhibitors is well-documented . These compounds can provide protection for metals and alloys against corrosion, which is vital for extending the lifespan of structures and machinery. The application in material science is particularly important in harsh environments where corrosion can lead to significant material degradation.
Pharmacology: Anti-inflammatory and Antihypertensive Effects
Thiophene derivatives have been identified to possess various pharmacological properties. For instance, they exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis . Moreover, some thiophene compounds have shown antihypertensive properties, suggesting their use in managing high blood pressure .
Analytical Chemistry: Fluorescent Sensors
Thiophene derivatives have been utilized in the creation of fluorescent sensors. For example, a ratiometric Schiff base fluorescent sensor derived from ethyl 3-aminobenzo[b]thiophene-2-carboxylate has been developed to detect In 3+ ions with high sensitivity and selectivity . Such sensors are valuable in environmental monitoring and analytical chemistry for detecting trace amounts of metal ions.
Anti-Atherosclerotic Agents
Research has also explored the use of thiophene derivatives as anti-atherosclerotic agents . Atherosclerosis is a condition characterized by the buildup of fats, cholesterol, and other substances in and on the artery walls. Thiophene compounds could potentially offer a new therapeutic approach to prevent or treat this condition.
Antioxidant Properties
The antioxidant capacity of thiophene derivatives has been investigated, with some compounds showing significant activity in neutralizing free radicals . This property is crucial in preventing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases.
Mechanism of Action
A related compound, an ethyl 3-aminobenzo[b]thiophene-2-carboxylate derived ratiometric Schiff base fluorescent sensor, exhibited a highly sensitive and selective ratiometric response to In 3+ in DMF/H 2 O tris buffer solution . The response mechanism can be explained by photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXONUVWZRBHQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715645 | |
| Record name | Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate | |
CAS RN |
5556-20-7 | |
| Record name | Ethyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Hydroxybenzo[b]thiophene-2-carboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WWE9H769Q8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)





![methyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B1455762.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)


![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)